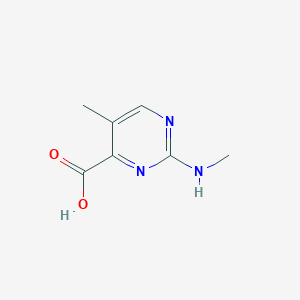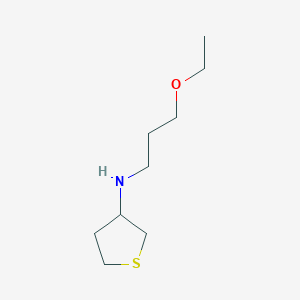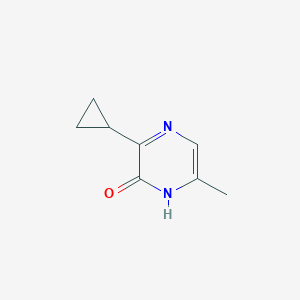![molecular formula C12H13F2N3 B13248393 2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline](/img/structure/B13248393.png)
2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline is a synthetic organic compound that belongs to the class of aniline derivatives. This compound features a difluoro-substituted benzene ring and an imidazole moiety connected via a propyl chain. The presence of both fluorine atoms and the imidazole ring imparts unique chemical and biological properties to the molecule, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluoroaniline and 1H-imidazole.
Formation of Propyl Linker: The propyl chain is introduced through a nucleophilic substitution reaction using 1-bromo-3-chloropropane.
Coupling Reaction: The final step involves the coupling of the imidazole moiety with the difluoroaniline derivative under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, forming N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various nucleophiles at the fluorine-substituted positions.
Scientific Research Applications
2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions, enzymes, and receptors.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
2,5-Difluoroaniline: Lacks the imidazole moiety, making it less versatile in biological applications.
N-[3-(1H-imidazol-1-yl)propyl]aniline: Lacks the difluoro substitution, affecting its chemical reactivity and stability.
Uniqueness: 2,5-Difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline is unique due to the combination of the difluoro-substituted benzene ring and the imidazole moiety, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2,5-difluoro-N-(3-imidazol-1-ylpropyl)aniline |
InChI |
InChI=1S/C12H13F2N3/c13-10-2-3-11(14)12(8-10)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9,16H,1,4,6H2 |
InChI Key |
CSNBQWKDKHQADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)NCCCN2C=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13248315.png)

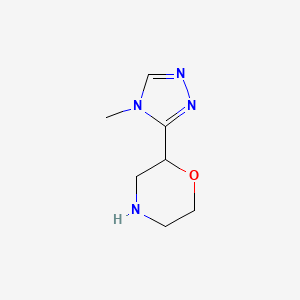
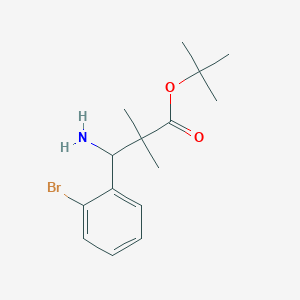
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13248343.png)


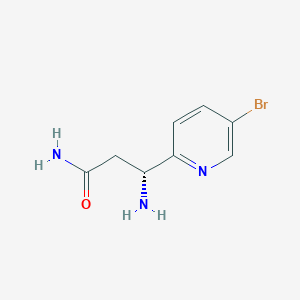
![2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B13248366.png)

amine](/img/structure/B13248376.png)
